

Application Notes and Protocols for 93-O17O

Mediated Gene Delivery

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Compound of Interest

Compound Name: 93-O17O

Cat. No.: B8236322

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Introduction

The ionizable cationic lipidoid **93-O17O** is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material and other therapeutic payloads. Its unique chemical structure facilitates the encapsulation of nucleic acids and promotes their efficient release into the cytoplasm of target cells. These application notes provide an overview of the experimental design and detailed protocols for utilizing **93-O17O**-based LNPs for gene delivery, with a focus on applications in immunotherapy and gene editing.

93-O17O, a chalcogen-containing ionizable cationic lipidoid, has been identified as a component of LNPs used for various therapeutic applications.[1][2] Formulations incorporating **93-O17O** and the closely related 93-O17S have shown promise in the in situ vaccination strategy for cancer immunotherapy by delivering STING agonists like cGAMP and enhancing the cross-presentation of tumor antigens.[3][4][5] This suggests a potential for these LNPs to modulate the tumor microenvironment and elicit a robust anti-tumor immune response.

Core Applications

- **Gene Delivery:** Encapsulation and intracellular delivery of plasmid DNA (pDNA), messenger RNA (mRNA), and short interfering RNA (siRNA).

- Gene Editing: Delivery of CRISPR/Cas9 ribonucleoproteins (RNPs) for targeted genome modification.
- Immunotherapy: Co-delivery of antigens and adjuvants (e.g., cGAMP) to antigen-presenting cells (APCs) to stimulate a targeted immune response.[\[3\]](#)[\[5\]](#)

Data Presentation

Table 1: Physicochemical Characteristics of 93-O17O and Comparative LNPs

LNP Formulation (Ionizable Lipid)	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
93-O17O-based LNP	80 - 150	< 0.2	Near-neutral	> 90%	[6] [7] [8]
93-O17S-F LNP	~100	< 0.2	Positive	High	[3] [5]
ALC-0315 LNP	70 - 100	< 0.2	Near-neutral	> 95%	[9] [10]
SM-102 LNP	70 - 100	< 0.2	Near-neutral	> 95%	[9]

Note: Specific data for **93-O17O** LNPs are based on typical ranges for similar LNPs.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[11\]](#)

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

Cell Line	Payload	Transfection Efficiency	Cytotoxicity (e.g., CC50)	Reference
HEK293	pDNA/mRNA	High	Low	[12]
CHO	pDNA	Moderate to High	Low	[12]
DC2.4 (Dendritic Cells)	cGAMP	Enhanced Uptake	Not Reported	[3][5]
RAW264.7 (Macrophages)	cGAMP	Enhanced Uptake	Not Reported	[3][5]

Note: Transfection efficiency and cytotoxicity are highly dependent on the specific formulation, payload, and cell line. The data presented for **93-O17O** are inferred from its intended applications and the performance of similar ionizable lipids.

Table 3: In Vivo Performance and Toxicity Overview

Animal Model	Application	Key Outcomes	Toxicity Profile	Reference
Mice (B16F10 melanoma)	In situ cancer vaccination (with 93-O17S-F)	Enhanced anti-tumor efficacy, induction of immune memory.	No significant toxicity reported at therapeutic doses.	[3][5]
Mice	Gene Editing (Cre recombinase delivery)	Spleen-tropic delivery.	Not specified.	[2]

Note: In vivo studies with **93-O17O** LNPs have demonstrated spleen tropism.[2] Toxicity studies on similar LNP formulations suggest a generally favorable safety profile at therapeutic doses, with transient inflammatory responses being the most common observation.[3][11]

Experimental Protocols

Protocol 1: Formulation of 93-O17O LNPs using Microfluidics

This protocol describes the formulation of **93-O170** LNPs encapsulating a genetic payload (e.g., mRNA) using a microfluidic mixing device.

Materials:

- **93-O170** (in ethanol)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
- Cholesterol (in ethanol)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)
- Genetic payload (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Ethanol (200 proof, molecular biology grade)
- Nuclease-free water
- Microfluidic mixing device and cartridges

Procedure:

- Prepare Lipid Stock Solution:
 - In a sterile, RNase-free glass vial, combine **93-O170**, DSPC, cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5.
 - Add ethanol to achieve a final total lipid concentration of 25 mM.
 - Vortex thoroughly to ensure complete mixing.
- Prepare Aqueous Payload Solution:
 - Dilute the genetic payload (e.g., mRNA) in the acidic buffer to the desired concentration.
- Microfluidic Mixing:

- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid stock solution into one syringe and the aqueous payload solution into another.
- Set the flow rate ratio of the aqueous phase to the organic (lipid) phase to 3:1.
- Set the total flow rate (e.g., 12 mL/min).
- Initiate the mixing process to form the LNPs.
- Purification:
 - The resulting LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
 - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of 93-O17O LNPs

1. Size and Polydispersity Index (PDI) Measurement:

- Use Dynamic Light Scattering (DLS).
- Dilute the LNP sample in PBS (pH 7.4).
- Perform the measurement according to the instrument's protocol. Aim for a particle size of 80-150 nm and a PDI below 0.2 for optimal in vivo performance.[\[6\]](#)[\[7\]](#)[\[8\]](#)

2. Zeta Potential Measurement:

- Use Laser Doppler Velocimetry.
- Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to get an accurate reading.[\[7\]](#)

- A near-neutral zeta potential at physiological pH is desirable to reduce non-specific interactions in vivo.[8][11]

3. Encapsulation Efficiency Quantification:

- Use a fluorescent dye-based assay (e.g., RiboGreen assay for RNA).
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
- The difference in fluorescence corresponds to the encapsulated payload.
- Calculate the encapsulation efficiency as: $((\text{Total Payload} - \text{Free Payload}) / \text{Total Payload}) * 100\%$.

Protocol 3: In Vitro Transfection of 93-O170 LNPs

This protocol outlines a general procedure for transfecting mammalian cells in culture with **93-O170** LNPs.

Materials:

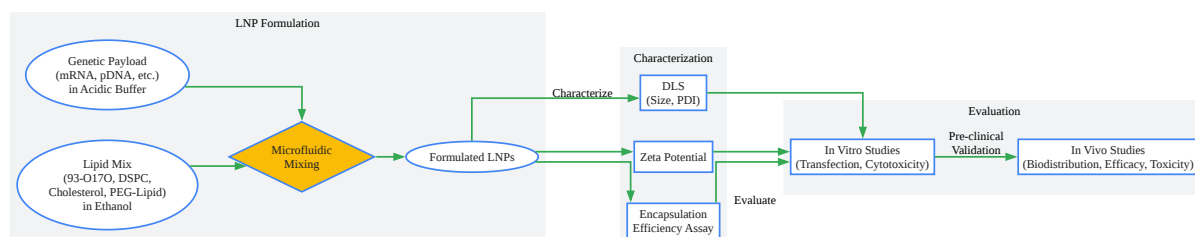
- Mammalian cell line of interest (e.g., HEK293, DC2.4)
- Complete cell culture medium
- **93-O170** LNPs encapsulating the desired genetic payload (e.g., GFP mRNA)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates

Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

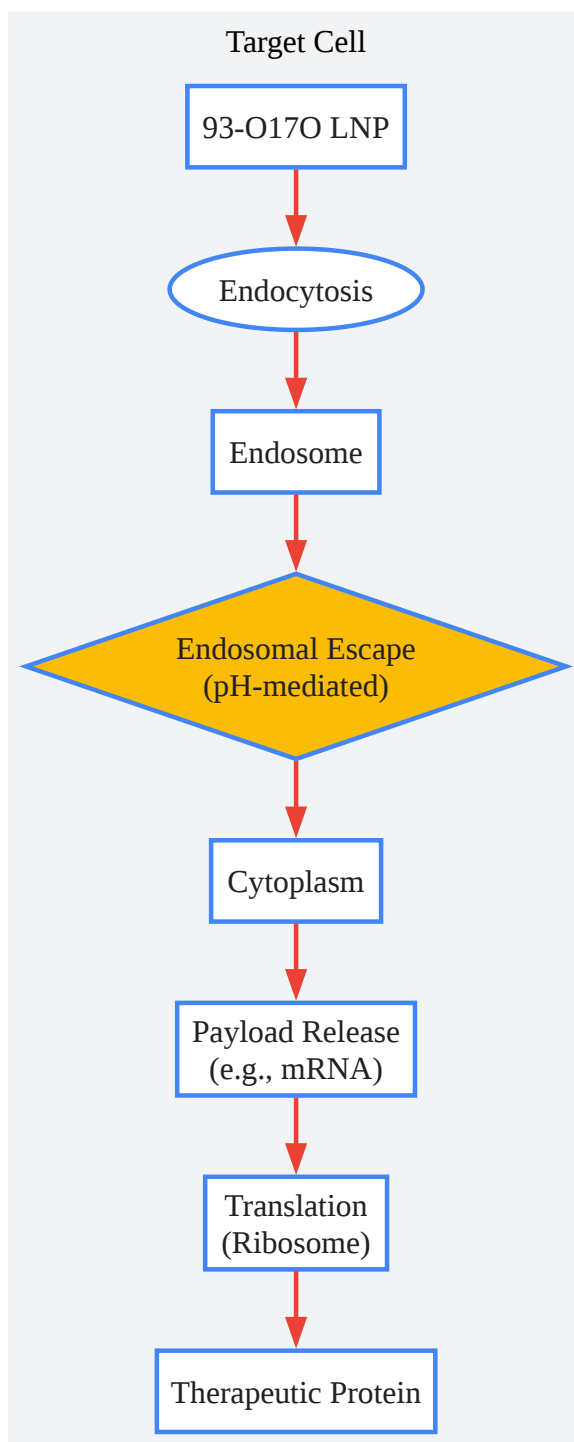
- Incubate the cells overnight at 37°C and 5% CO₂.
- LNP Treatment:
 - On the day of transfection, dilute the **93-O17O** LNPs to the desired final concentration in complete cell culture medium.
 - Remove the old medium from the cells and replace it with the LNP-containing medium.
- Incubation:
 - Incubate the cells with the LNPs for 24-48 hours at 37°C and 5% CO₂.
- Analysis of Gene Expression:
 - If a reporter gene (e.g., GFP, luciferase) was used, analyze its expression using fluorescence microscopy, flow cytometry, or a luciferase assay.
- Cytotoxicity Assessment:
 - In a parallel experiment, assess cell viability using an MTT or similar assay to determine the cytotoxicity of the LNP formulation.

Mandatory Visualizations



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Caption: Experimental workflow for **93-O170** LNP formulation and evaluation.



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Caption: Generalized signaling pathway for LNP-mediated gene delivery.

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